2-[3-(2-Hydroxy-4,5-dimethylphenyl)-5,6-dimethyl-1-benzofuran-2-yl]benzoic acid
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Overview
Description
BENZOIC ACID,2-[3-(2-HYDROXY-4,5-DIMETHYLPHENYL)-5,6-DIMETHYL-2-BENZOFURANYL]-: is a complex organic compound that belongs to the class of benzoic acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZOIC ACID,2-[3-(2-HYDROXY-4,5-DIMETHYLPHENYL)-5,6-DIMETHYL-2-BENZOFURANYL]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: BENZOIC ACID,2-[3-(2-HYDROXY-4,5-DIMETHYLPHENYL)-5,6-DIMETHYL-2-BENZOFURANYL]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
BENZOIC ACID,2-[3-(2-HYDROXY-4,5-DIMETHYLPHENYL)-5,6-DIMETHYL-2-BENZOFURANYL]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of BENZOIC ACID,2-[3-(2-HYDROXY-4,5-DIMETHYLPHENYL)-5,6-DIMETHYL-2-BENZOFURANYL]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, leading to its observed effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or metabolic processes .
Comparison with Similar Compounds
Salicylic Acid (2-Hydroxybenzoic Acid): Known for its use in acne treatment and as an anti-inflammatory agent.
Gallic Acid (3,4,5-Trihydroxybenzoic Acid): Used for its antioxidant properties.
Protocatechuic Acid (3,4-Dihydroxybenzoic Acid): Known for its antimicrobial and antioxidant activities.
Uniqueness: BENZOIC ACID,2-[3-(2-HYDROXY-4,5-DIMETHYLPHENYL)-5,6-DIMETHYL-2-BENZOFURANYL]- is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties compared to other benzoic acid derivatives .
Properties
CAS No. |
70731-13-4 |
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Molecular Formula |
C25H22O4 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[3-(2-hydroxy-4,5-dimethylphenyl)-5,6-dimethyl-1-benzofuran-2-yl]benzoic acid |
InChI |
InChI=1S/C25H22O4/c1-13-9-19(21(26)11-15(13)3)23-20-10-14(2)16(4)12-22(20)29-24(23)17-7-5-6-8-18(17)25(27)28/h5-12,26H,1-4H3,(H,27,28) |
InChI Key |
RXKZVBKULOHROQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C2=C(OC3=C2C=C(C(=C3)C)C)C4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
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